molecular formula C18H13N3O B8649714 2-imidazol-1-yl-1-phenyl-1H-indole-3-carboxaldehyde CAS No. 675580-78-6

2-imidazol-1-yl-1-phenyl-1H-indole-3-carboxaldehyde

Cat. No. B8649714
M. Wt: 287.3 g/mol
InChI Key: KYJCYVPUKYFKMJ-UHFFFAOYSA-N
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Patent
US07405300B2

Procedure details

2-Chloro-1-phenyl-1H-indole-3-carboxaldehyde is reacted with imidazole as described in Example 1 to afford 2-imidazol-1-yl-1-phenyl-1H-indole-3-carboxaldehyde (12% yield) as a white solid. LC/MS: 288 (M+H); RT 2.55 min; NMR (CDCl3): 9.94 (1H, s), 8.45 (1H, d), 7.63 (1H, s), 7.35-7.54 (6H, m), 7.17-7.29 (2H, m), 7.12 (1H, s), 7.03 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.[NH:19]1[CH:23]=[CH:22][N:21]=[CH:20]1>>[N:19]1([C:2]2[N:3]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:4]3[C:9]([C:10]=2[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:23]=[CH:22][N:21]=[CH:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N(C2=CC=CC=C2C1C=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1N(C2=CC=CC=C2C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.